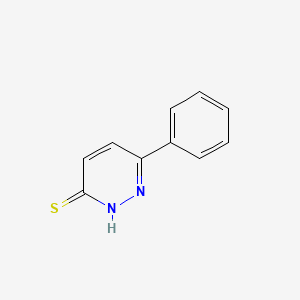

6-Phenylpyridazine-3-thiol

Description

6-Phenylpyridazine-3-thiol is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group at the 6-position and a thiol group at the 3-position

Properties

IUPAC Name |

3-phenyl-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDKCNJGCMBUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468984 | |

| Record name | 6-phenylpyridazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51841-95-3 | |

| Record name | 6-phenylpyridazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylpyridazine-3-thiol typically involves the reaction of 3,6-dichloropyridazine with sodium hydrogensulfide in ethanol under reflux conditions. This reaction is followed by treatment with sodium hydroxide in ethanol and water to adjust the pH to 9, and finally, the product is isolated by acidification with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Phenylpyridazine-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various electrophiles under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Substitution: Various substituted pyridazine derivatives.

Reduction: Reduced forms of the pyridazine ring or thiol group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Phenylpyridazine-3-thiol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide by activated glial cells . This suggests that the compound may modulate signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.

Pyridazinone: A derivative with a keto group at the 3-position.

Phenylpyridazine: Similar structure but without the thiol group.

Uniqueness

6-Phenylpyridazine-3-thiol is unique due to the presence of both a phenyl group and a thiol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other pyridazine derivatives, making it a valuable compound for further research and development.

Biological Activity

6-Phenylpyridazine-3-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

This compound features a pyridazine ring substituted with a phenyl group and a thiol (-SH) functional group. Its unique structure allows for various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2S |

| Molecular Weight | 188.25 g/mol |

| CAS Number | 51841-95-3 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The thiol group is believed to play a crucial role in this activity by forming covalent bonds with essential proteins in microbial cells.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating potent antimicrobial properties.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.

Case Study: Anticancer Mechanism

In vitro studies demonstrated that this compound could inhibit the proliferation of human breast cancer cells (MCF-7). The compound was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Observed Effect |

|---|---|---|

| Antimicrobial | S. aureus | Significant inhibition |

| Antimicrobial | E. coli | Significant inhibition |

| Anticancer | MCF-7 (breast cancer) | Induces apoptosis |

| Anticancer | HeLa (cervical cancer) | Inhibits cell proliferation |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The thiol group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Key Mechanisms Identified:

- Covalent Bond Formation : The thiol group interacts with cysteine residues in target proteins.

- Signal Pathway Modulation : Alters pathways related to inflammation and cell survival.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.

Research Applications

This compound has promising applications in drug development and material science due to its unique chemical properties and biological activities.

Potential Applications Include:

- Drug Development : As a lead compound for developing new antimicrobial or anticancer agents.

- Biochemical Research : Investigating the role of thiols in cellular signaling and enzyme regulation.

- Material Science : Utilization in synthesizing novel materials with specific functional properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.